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For Immediate Release

This technical guide provides a comprehensive examination of the structural characteristics of

sodium pentaborate pentahydrate (NaB₅O₈·5H₂O), a compound of interest for researchers,

scientists, and professionals in drug development. Through a detailed summary of

crystallographic data and experimental methodologies, this document offers an in-depth

understanding of the molecule's intricate atomic arrangement and bonding parameters.

Crystal Structure and Bonding Environment
Sodium pentaborate pentahydrate crystallizes in the monoclinic system, a common crystal

system for borate minerals. The fundamental structural unit consists of a complex polyborate

anion, [B₅O₆(OH)₄]⁻, a sodium cation (Na⁺), and water molecules of hydration. The intricate

network of covalent and hydrogen bonds dictates the overall three-dimensional structure and

properties of the compound.

The pentaborate anion features a core structure of five boron atoms linked by oxygen atoms.

Some of these oxygen atoms are also bonded to hydrogen atoms, forming hydroxyl groups.

This complex anion is a key feature of the crystal lattice, and its geometry is crucial for the

compound's stability and interactions. The sodium cation is coordinated to oxygen atoms from

both the pentaborate anion and the water molecules, creating a complex coordination sphere

that further stabilizes the crystal structure.
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Tabulated Bond Lengths
Precise bond lengths are critical for understanding the nature of chemical bonds and the

geometry of the molecule. The following table summarizes the key bond lengths within the

sodium pentaborate pentahydrate structure, as determined by X-ray crystallography. These

values represent the average interatomic distances and are essential for computational

modeling and structure-activity relationship studies.

Bond Type Bond Length (Å)

B-O (trigonal) ~1.37

B-O (tetrahedral) ~1.47

Na-O 2.30 - 2.60

Note: The B-O bond lengths vary depending on the coordination of the boron atom (trigonal or

tetrahedral).

Experimental Methodology: Single-Crystal X-ray
Diffraction
The determination of the crystal structure and bond lengths of sodium pentaborate
pentahydrate is primarily achieved through single-crystal X-ray diffraction. This powerful

analytical technique allows for the precise mapping of electron density within a crystal,

revealing the positions of individual atoms and the distances between them.

A generalized workflow for the structural analysis of sodium pentaborate pentahydrate using

single-crystal X-ray diffraction is outlined below:
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Generalized Workflow for Single-Crystal X-ray Diffraction
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Figure 1: A generalized workflow for determining the crystal structure of a compound using
single-crystal X-ray diffraction.

The process begins with the growth of high-quality single crystals of sodium pentaborate
pentahydrate. A suitable crystal is then mounted on a goniometer head and placed in an X-ray

diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, and the

resulting diffraction pattern is recorded by a detector.

The collected diffraction data is then processed to determine the unit cell parameters and the

space group of the crystal. The initial crystal structure is solved using computational methods,

such as direct methods or Patterson synthesis. This initial model is then refined using a least-

squares algorithm to best fit the experimental data. The final refined structure provides

accurate atomic coordinates, from which precise bond lengths and angles can be calculated.

The quality of the final structure is assessed using various crystallographic validation tools.

Conclusion
This technical guide has provided a detailed overview of the structural analysis of sodium
pentaborate pentahydrate, with a focus on its bond lengths and the experimental

methodology used for their determination. The presented data and workflow are essential for

researchers working with this compound, enabling a deeper understanding of its chemical

nature and facilitating its application in various scientific and industrial fields, including drug

development. The precise knowledge of its three-dimensional structure is fundamental for

predicting its interactions with biological macromolecules and for the rational design of new

therapeutic agents.

To cite this document: BenchChem. [Unveiling the Atomic Architecture: A Structural Analysis
of Sodium Pentaborate Pentahydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171842#sodium-pentaborate-pentahydrate-
structural-analysis-and-bond-lengths]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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